molecular formula C16H11FO3 B2440729 2-(2-Fluorophenyl)-7-methoxychromen-4-one CAS No. 637747-70-7

2-(2-Fluorophenyl)-7-methoxychromen-4-one

Cat. No. B2440729
CAS RN: 637747-70-7
M. Wt: 270.259
InChI Key: HBRUOCZQTGICHR-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluorophenyl)-7-methoxychromen-4-one” is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans. Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring. In this case, the chromen-4-one structure has a fluorophenyl group at the 2-position and a methoxy group at the 7-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one core, with the fluorophenyl and methoxy groups attached at the 2 and 7 positions, respectively. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the fluorophenyl and methoxy groups in this compound would likely influence its properties, such as its solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

The compound has been shown to exhibit biological activity against certain types of cancer cells. In particular, it displayed a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests that it could be used in the development of new anticancer drugs.

Drug Design

The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This suggests that it could be used in the design of new synthetic agents with biological activity.

Pharmacokinetics Prediction

The compound can be used in the prediction of pharmacokinetics . This is crucial in drug development as it helps to predict how the body will absorb, distribute, metabolize, and excrete a drug.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of new compounds is a key aspect of research in chemistry and related fields. This compound, with its unique structure, could potentially be of interest in various areas of research, such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

2-(2-fluorophenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRUOCZQTGICHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one

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